6-Benzyloxypyridine-3-boronic acid
Overview
Description
6-Benzyloxypyridine-3-boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both a pyridine ring and a boronic acid group makes it a versatile reagent in various synthetic applications .
Mechanism of Action
Target of Action
The primary target of 6-Benzyloxypyridine-3-boronic acid is the NorA efflux pump in Staphylococcus aureus . This pump is responsible for the efflux of antibiotics, contributing to the bacteria’s resistance to certain drugs .
Mode of Action
This compound acts as an inhibitor of the NorA efflux pump . By inhibiting this pump, the compound prevents the efflux of antibiotics, thereby resensitizing the bacteria to these drugs .
Biochemical Pathways
The compound plays a significant role in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction involves the transmetalation of organoboron reagents, such as this compound, to a metal catalyst .
Result of Action
The inhibition of the NorA efflux pump by this compound results in an increased concentration of antibiotics within the bacterial cell . This enhances the antibacterial activity of the drugs, making them more effective against Staphylococcus aureus .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated place, protected from moisture . Additionally, it’s crucial to avoid dust formation and ensure adequate ventilation when handling the compound . These factors can significantly impact the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
6-Benzyloxypyridine-3-boronic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been studied for its interaction with the NorA efflux pump in Staphylococcus aureus, where it acts as an inhibitor . This interaction is crucial as it can potentiate the activity of antibiotics like ciprofloxacin by preventing the bacteria from expelling the drug, thereby enhancing its efficacy. The compound’s ability to inhibit the NorA efflux pump highlights its potential in combating antibiotic resistance.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways and gene expression. For instance, its role as an efflux pump inhibitor can lead to increased intracellular concentrations of antibiotics, thereby affecting bacterial cell metabolism and survival . Additionally, the compound’s impact on cellular metabolism can be observed through its interactions with enzymes involved in metabolic pathways, potentially altering metabolic flux and metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its primary mechanism involves the inhibition of the NorA efflux pump in Staphylococcus aureus . By binding to the efflux pump, the compound prevents the expulsion of antibiotics from the bacterial cell, thereby increasing the intracellular concentration of the drug. This inhibition can lead to enhanced antibiotic activity and reduced bacterial resistance.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as an inert atmosphere at 2-8°C
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit the NorA efflux pump, enhancing antibiotic activity. At higher doses, potential toxic or adverse effects may be observed . It is essential to determine the optimal dosage that maximizes the compound’s efficacy while minimizing any harmful effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activities. Its role in inhibiting the NorA efflux pump suggests that it may affect metabolic flux and metabolite levels within bacterial cells . Understanding the specific metabolic pathways and interactions is crucial for elucidating the compound’s full range of biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . Understanding its subcellular localization is essential for determining its precise mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 6-benzyloxypyridine-3-boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Benzyloxypyridine-3-boronic acid primarily undergoes Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds in the presence of a palladium catalyst. This compound can also participate in other types of reactions, such as Chan-Lam coupling (C-N and C-O bond formation) and Petasis reactions .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like tetrahydrofuran or dimethylformamide.
Chan-Lam Coupling: Copper catalysts and amines or alcohols.
Petasis Reaction: Amines, aldehydes, and boronic acids.
Major Products Formed: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
6-Benzyloxypyridine-3-boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various coupling reactions to synthesize complex organic molecules.
Medicine: Explored for its role in the development of new drugs, particularly those targeting bacterial infections.
Industry: Utilized in the synthesis of advanced materials and polymers.
Comparison with Similar Compounds
- 4-Benzyloxypyridine-3-boronic acid
- 2-Benzyloxypyridine-5-boronic acid
- 3-Pyridinylboronic acid
Comparison: 6-Benzyloxypyridine-3-boronic acid is unique due to the specific positioning of the benzyloxy group on the pyridine ring, which can influence its reactivity and selectivity in coupling reactions. Compared to other similar compounds, it offers distinct advantages in terms of reaction efficiency and product yield in Suzuki-Miyaura coupling .
Properties
IUPAC Name |
(6-phenylmethoxypyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO3/c15-13(16)11-6-7-12(14-8-11)17-9-10-4-2-1-3-5-10/h1-8,15-16H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZOGAUUSKBDAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OCC2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590357 | |
Record name | [6-(Benzyloxy)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929250-35-1 | |
Record name | [6-(Benzyloxy)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Benzyloxypyridine-3-boronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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